![molecular formula C25H27N5O4 B571641 Alogliptin Impurity 11;free base 1108732-05-3 CAS No. 1638544-64-5](/img/structure/B571641.png)
Alogliptin Impurity 11;free base 1108732-05-3
Descripción general
Descripción
Alogliptin Impurity 11 is one of the many impurities of Alogliptin . Alogliptin is a selective, orally-bioavailable inhibitor of enzymatic activity of dipeptidyl peptidase-4 (DPP-4) . It’s used to treat hyperglycemia in patients with type 2 diabetes mellitus . The impurities of Alogliptin are useful in pharmaceutical research, product development, quality control, method validation, and stability studies .
Molecular Structure Analysis
The molecular formula of Alogliptin Impurity 11 is C25H25N5O3 and its molecular weight is 443.5 .Aplicaciones Científicas De Investigación
Alogliptin Benzoate Salt: Scientific Research Applications
Alogliptin, including its benzoate salt form, is primarily known for its role in the treatment of type 2 diabetes. Below are some of the unique applications of Alogliptin in scientific research:
Diabetes Management: Alogliptin is an oral anti-hyperglycemic drug that inhibits dipeptidyl peptidase-4 (DPP-4), which plays a significant role in managing blood sugar levels in individuals with type 2 diabetes .
Polymeric Nanoparticle Formulation: Research has been conducted on formulating Alogliptin-loaded polymeric nanoparticles for improved diabetes management. This approach aims to enhance the drug’s efficacy and stability .
Combination Therapy: Studies have explored the efficacy and tolerability of Alogliptin when combined with other anti-diabetic drugs like pioglitazone, showing additive effects in controlling blood sugar levels .
Glycemic Control: Alogliptin monotherapy has been shown to produce significant improvements in glycemic control, measured by A1C levels, in treatment-naïve patients with type 2 diabetes .
Mecanismo De Acción
While specific information on Alogliptin Impurity 11 is not available, Alogliptin, the parent drug, inhibits DPP-4, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon like peptide 1 (GLP-1). The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .
Propiedades
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJICOXJTRHYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.